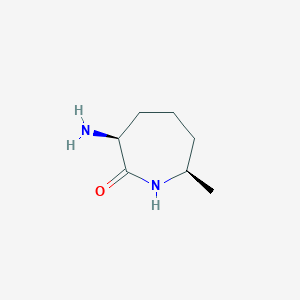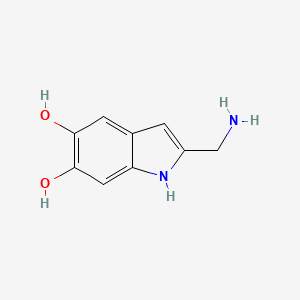![molecular formula C11H11BBrN B15234201 3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B15234201.png)
3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine is a compound that belongs to the class of azaborinines, which are heteroarenes containing a boron-nitrogen (BN) unit
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor containing boron and nitrogen atoms under electrophilic conditions . The reaction conditions often include the use of catalysts such as palladium or rhodium to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as developing efficient purification techniques.
化学反応の分析
Types of Reactions
3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boron and nitrogen centers.
Cycloaddition Reactions: The azaborinine ring can participate in cycloaddition reactions to form larger polycyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as dichloromethane or toluene, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized azaborinines, while cycloaddition reactions can produce complex polycyclic compounds.
科学的研究の応用
3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine has several scientific research applications, including:
作用機序
The mechanism by which 3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine exerts its effects involves interactions at the molecular level. The boron-nitrogen unit can participate in electron transfer processes, influencing the reactivity of the compound. Additionally, the presence of the bromo and cyclopropyl groups can modulate the compound’s electronic properties and steric interactions, affecting its behavior in chemical reactions .
類似化合物との比較
Similar Compounds
1,2-Azaborinine: A simpler analog without the bromo and cyclopropyl substituents.
3-Chloro-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine: Similar structure with a chloro group instead of a bromo group.
2-Cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine: Lacks the bromo substituent.
Uniqueness
The presence of these substituents can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets .
特性
分子式 |
C11H11BBrN |
|---|---|
分子量 |
247.93 g/mol |
IUPAC名 |
3-bromo-2-cyclopropyl-1H-1,2-benzazaborinine |
InChI |
InChI=1S/C11H11BBrN/c13-11-7-8-3-1-2-4-10(8)14-12(11)9-5-6-9/h1-4,7,9,14H,5-6H2 |
InChIキー |
DGTFSHLIIQGLPD-UHFFFAOYSA-N |
正規SMILES |
B1(C(=CC2=CC=CC=C2N1)Br)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


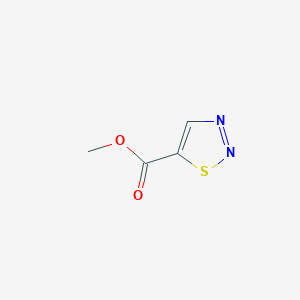

![10-dodecyl-5,15-dihexyl-6,14-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,7,13,17-tetrathia-10-azapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene](/img/structure/B15234136.png)
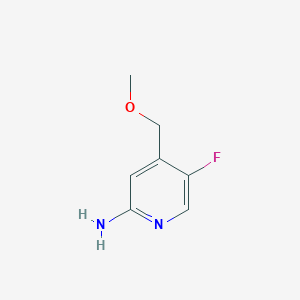
![tert-Butyl(1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15234156.png)

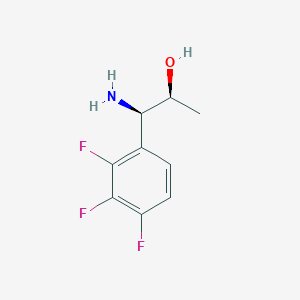
![Dimethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate](/img/structure/B15234163.png)
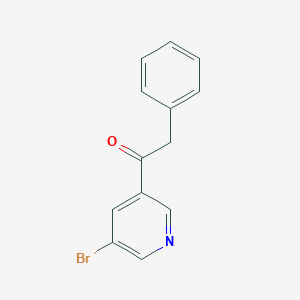
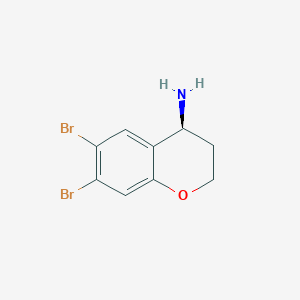
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15234183.png)
![1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone](/img/structure/B15234190.png)
